

Structure-activity relationship of para-Methylaminorex analogs

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Compound of Interest

Compound Name: *para*-Methylaminorex

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An In-Depth Technical Guide on the Structure-Activity Relationship of **para**-Methylaminorex Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Methylaminorex (p-MAR), also known as 4,4'-dimethylaminorex (4,4'-DMAR), is a synthetic stimulant of the 2-amino-5-aryloxazoline class. It is a structural analog of aminorex and 4-methylaminorex (4-MAR).^{[1][2]} The emergence of p-MAR and its analogs as new psychoactive substances (NPS) has necessitated a thorough understanding of their structure-activity relationships (SAR) to predict the pharmacological and toxicological profiles of newly emerging derivatives. This guide provides a comprehensive overview of the SAR of p-MAR analogs, focusing on their interactions with monoamine transporters.

The core structure of p-MAR features a phenyl ring, an oxazoline ring, and an amino group, with a methyl group at the para position of the phenyl ring and another at the 4-position of the oxazoline ring.^[2] Modifications to this scaffold, particularly at the phenyl ring and the stereochemistry of the oxazoline ring, have profound effects on the potency and selectivity of these compounds for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).^{[1][3]}

Core Structure and Stereochemistry

The p-MAR molecule has two chiral centers, leading to the existence of four stereoisomers, which can be grouped into two racemic pairs: (±)-cis and (±)-trans.[2] The stereochemical configuration significantly influences the pharmacological activity. For instance, studies on 4-methylaminorex have shown that its stereoisomers exhibit marked differences in their effects on dopamine and serotonin levels in the brain.

The synthesis of p-MAR analogs can be tailored to produce specific isomers. For example, the reaction of 4'-methylnorephedrine with cyanogen bromide typically yields the (±)-cis isomer, while using potassium cyanate produces the (±)-trans isomer.

Structure-Activity Relationship at Monoamine Transporters

The primary mechanism of action of p-MAR analogs is their interaction with DAT, NET, and SERT, acting as potent releasers of dopamine, norepinephrine, and serotonin.[1][4]

Phenyl Ring Substitutions

Modifications to the para-methyl group on the phenyl ring significantly alter the activity and selectivity of the analogs.

- **para-Methyl Substitution (4,4'-DMAR):** The presence of a methyl group at the para position of the phenyl ring, as seen in 4,4'-DMAR, results in a potent monoamine releaser. The (±)-cis-isomer of 4,4'-DMAR is a potent, substrate-type releaser at DAT, NET, and SERT.[1][4][5]
- **3',4'-Methylenedioxy Substitution (MDMAR):** Replacing the para-methyl group with a 3',4'-methylenedioxy group, to form 3',4'-methylenedioxy-4-methylaminorex (MDMAR), also results in potent monoamine releasing activity. Both cis- and trans-MDMAR are potent releasers at DAT and NET. At SERT, cis-MDMAR and trans-MDMAR act as releasers, while trans-4,4'-DMAR acts as an uptake blocker.[3][6]
- **Halogenation:** The introduction of halogen atoms to the phenyl ring is a common modification in NPS. Halogenated derivatives of 4-methylaminorex have been reported, suggesting this is a likely area for the emergence of new p-MAR analogs.[7]

Stereochemistry

The relative orientation of the substituents on the oxazoline ring (cis vs. trans) has a profound impact on the activity at SERT.

- (±)-cis-4,4'-DMAR: This isomer is a potent and efficacious substrate-type releaser at all three monoamine transporters (DAT, NET, and SERT).[\[1\]](#)[\[4\]](#)[\[5\]](#)
- (±)-trans-4,4'-DMAR: While also a potent releaser at DAT and NET, the trans-isomer acts as an uptake blocker at SERT.[\[2\]](#)[\[3\]](#) This highlights a critical SAR finding: the stereochemistry at the oxazoline ring can switch the mechanism of action at SERT from a releasing agent to an uptake inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro potencies of p-MAR analogs at monoamine transporters.

Table 1: Monoamine Transporter Releasing Activity (EC50, nM)

Compound	DAT (EC50, nM)	NET (EC50, nM)	SERT (EC50, nM)	Reference
(±)-cis-4,4'-DMAR	8.6 ± 1.1	26.9 ± 5.9	18.5 ± 2.8	[1] [4]
cis-MDMAR	Potent Releaser	Potent Releaser	Efficacious Releaser	[3]
trans-MDMAR	Potent Releaser	Potent Releaser	Efficacious Releaser	[3]
trans-4,4'-DMAR	Potent Releaser	Potent Releaser	Uptake Blocker	[2] [3]

Table 2: Monoamine Transporter Inhibition Activity (IC50, μM)

Compound	DAT (IC50, μM)	NET (IC50, μM)	SERT (IC50, μM)	Reference
4,4'-DMAR	<1	<1	<1	[8][9]
4-MAR	Potent Inhibitor	Potent Inhibitor	Weak Inhibitor	[8]
3,4-DMAR	Weak Inhibitor	Weak Inhibitor	No Relevant Activity	[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological profiles of p-MAR analogs.

Synthesis of (\pm)-cis- and (\pm)-trans-4,4'-DMAR

The synthesis of both isomers starts from the same 4'-methylnorephedrine precursor.

- Preparation of (\pm)-cis-4,4'-DMAR: React 4'-methylnorephedrine with cyanogen bromide.
- Preparation of (\pm)-trans-4,4'-DMAR: React 4'-methylnorephedrine with potassium cyanate.

Monoamine Transporter Uptake/Release Assays in Rat Brain Synaptosomes

This assay is used to determine the potency and efficacy of compounds as monoamine transporter substrates (releasers) or inhibitors.

- Synaptosome Preparation:
 - Euthanize rats and dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
 - Homogenize the tissue in ice-cold sucrose buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and cell debris.
 - Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

- Resuspend the synaptosomal pellet in an appropriate buffer.
- Uptake Inhibition Assay:
 - Incubate synaptosomes with a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) and varying concentrations of the test compound.
 - Terminate the uptake by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer to remove unbound radiolabel.
 - Quantify the radioactivity trapped on the filters using liquid scintillation counting.
 - Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
- Release Assay:
 - Preload synaptosomes with a radiolabeled monoamine.
 - Wash the synaptosomes to remove excess unincorporated radiolabel.
 - Initiate release by adding varying concentrations of the test compound.
 - After a set incubation period, separate the synaptosomes from the supernatant by centrifugation or filtration.
 - Measure the amount of radioactivity released into the supernatant.
 - Calculate the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal release.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter.

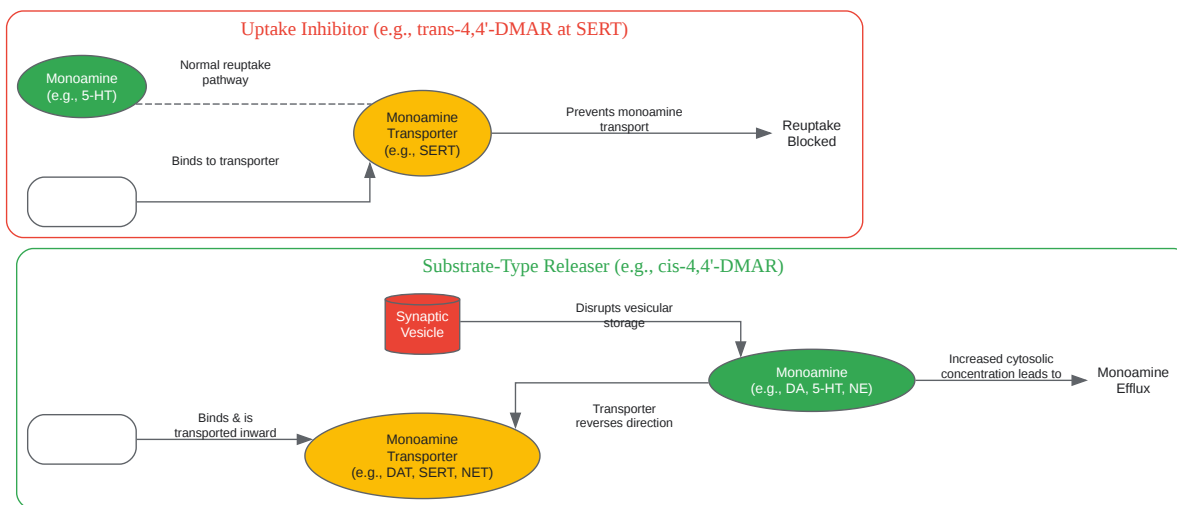
- Membrane Preparation: Prepare cell membranes from cells expressing the transporter of interest (e.g., HEK293 cells transfected with DAT, NET, or SERT).

- **Binding Reaction:** Incubate the membranes with a specific radioligand for the transporter and varying concentrations of the unlabeled test compound.
- **Separation:** Separate the bound from the free radioligand by rapid filtration.
- **Quantification:** Measure the radioactivity of the bound radioligand on the filters.
- **Data Analysis:** Determine the K_i (inhibitory constant) of the test compound.

Visualizations

Signaling Pathways

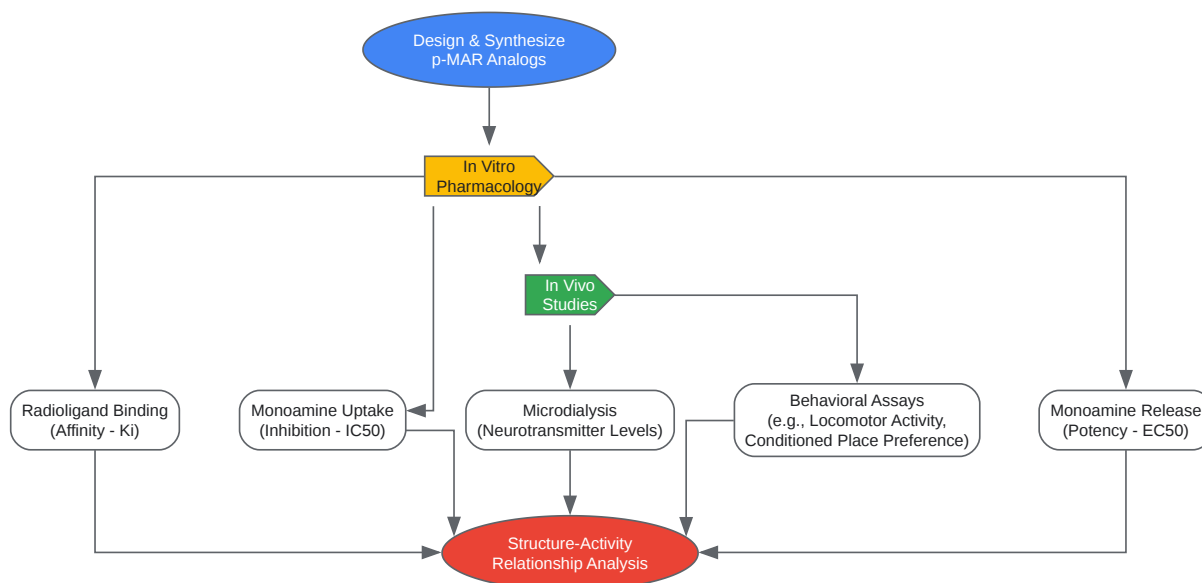
The following diagrams illustrate the proposed mechanisms of action of p-MAR analogs at monoamine transporters.



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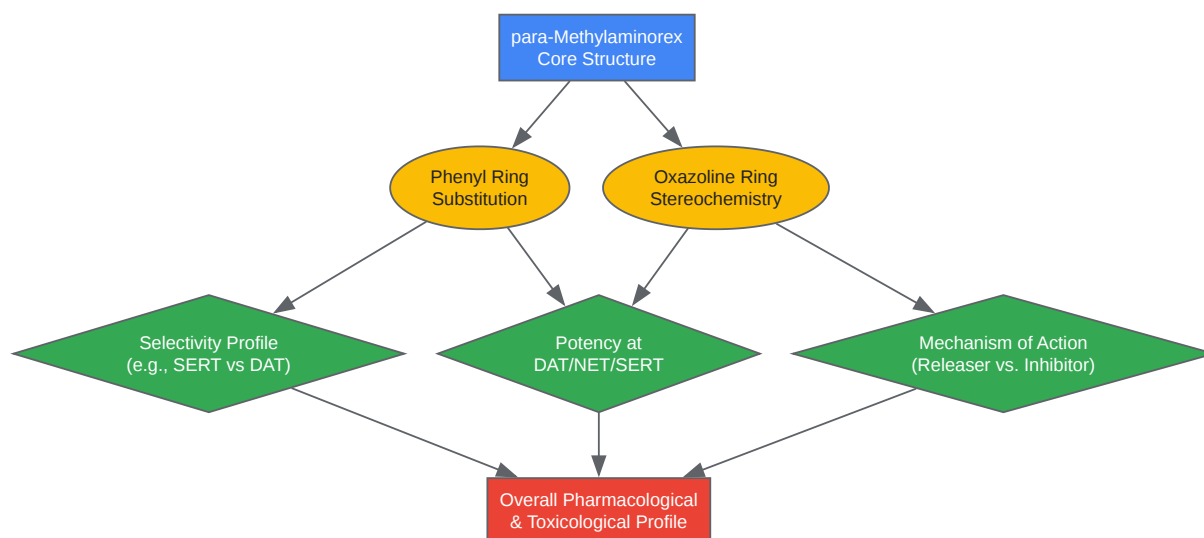
Caption: Mechanism of action: Releaser vs. Inhibitor.

Experimental Workflow

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Caption: Workflow for SAR studies of p-MAR analogs.

Logical Relationships in SAR



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Caption: Key determinants of p-MAR analog SAR.

Conclusion

The structure-activity relationship of **para-methylaminorex** analogs is complex, with subtle structural modifications leading to significant changes in pharmacological activity. The substitution pattern on the phenyl ring and the stereochemistry of the oxazoline ring are key determinants of the potency, selectivity, and mechanism of action at monoamine transporters. A thorough understanding of these SAR principles is essential for predicting the effects of new analogs and for the development of potential therapeutic agents targeting monoamine transporters. Continued research, utilizing the detailed experimental protocols outlined in this guide, will be crucial for further elucidating the intricate pharmacology of this class of compounds.

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